molecular formula C8H10N6O B1470019 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1510074-55-1

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1470019
CAS RN: 1510074-55-1
M. Wt: 206.21 g/mol
InChI Key: VJARHTDGHQTRFD-UHFFFAOYSA-N
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Description

The compound “5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule that contains several heterocyclic rings including azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole . These rings are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. The presence of nitrogen in these rings would likely result in characteristic resonances in NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. These could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxicity

    Research has demonstrated the preparation of hybrids involving 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole. These compounds were tested for cytotoxicity against cancer cells, with some demonstrating marked cytotoxic activity towards specific cell lines, indicating potential for cancer treatment applications. The length of the carbon spacer group and the introduction of additional ester linkers were found to be crucial for cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity (Popov et al., 2020).

  • Antimicrobial Activity

    Several studies have synthesized new derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, finding strong antimicrobial properties. These findings suggest these compounds could serve as effective agents against various microbial infections, with structure-activity relationship studies aiding in understanding the specific features contributing to antimicrobial efficacy (Krolenko et al., 2016).

  • Antiprotozoal and Anticancer Applications

    The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles incorporating 1,2,4-oxadiazole and 1,2,3-triazole moieties has been reported, with the compounds exhibiting significant anti-protozoal and anti-cancer activities. This underlines the potential of such heterocyclic compounds in the development of new therapeutic agents (Dürüst et al., 2012).

  • Inhibition of Glycogen Phosphorylase

    Research into the synthesis of conjugates involving D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole has been carried out with the aim of inhibiting glycogen phosphorylase, an enzyme target for managing diabetes. The compounds synthesized showed inhibition constants in the micromolar range, presenting a basis for further exploration in diabetes therapy (Kun et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in pharmaceuticals .

properties

IUPAC Name

5-[1-(azetidin-3-yl)triazol-4-yl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-5-10-8(15-12-5)7-4-14(13-11-7)6-2-9-3-6/h4,6,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJARHTDGHQTRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole

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